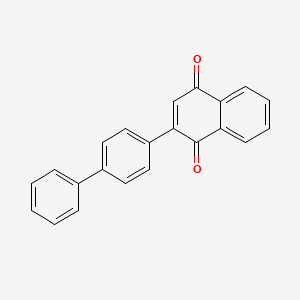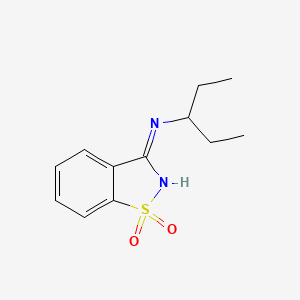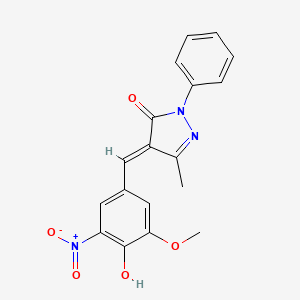![molecular formula C12H19NOS B6105993 2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol, also known as TPE or TPE-OH, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. TPE-OH is a derivative of the natural compound, thienorphine, which is a partial agonist of the mu-opioid receptor. TPE-OH has been found to have similar effects to thienorphine, but with lower potential for abuse and dependence.
Mecanismo De Acción
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has been found to act as a partial agonist of the mu-opioid receptor, similar to thienorphine. However, this compound-OH has a lower intrinsic activity than thienorphine, which may contribute to its lower potential for abuse and dependence. This compound-OH also has activity at other receptors, including the delta-opioid receptor and the serotonin transporter.
Biochemical and Physiological Effects
This compound-OH has been found to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, and respiratory depression. However, this compound-OH has a lower potential for abuse and dependence than other opioids, which may make it a safer alternative for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, which allows for more precise investigation of opioid receptor function. However, this compound-OH also has limitations, including its low solubility in water and its potential for non-specific effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH. One area of interest is its potential as a treatment for pain, as it has been found to have analgesic effects with lower potential for abuse and dependence than other opioids. Another area of interest is its potential as a treatment for addiction, as it has been found to reduce cocaine self-administration in rats. Additionally, further investigation of this compound-OH's mechanism of action and its effects on other physiological systems, such as the immune system, may provide new insights into its therapeutic potential.
Métodos De Síntesis
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH can be synthesized through a multi-step process involving the reaction of thienylmethyl chloride with piperidine, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain pure this compound-OH.
Aplicaciones Científicas De Investigación
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has been investigated for its potential therapeutic effects in various areas of research. One study found that this compound-OH has analgesic effects in mice, with a potency similar to that of morphine but with less potential for tolerance and dependence. Another study found that this compound-OH has anti-inflammatory effects in rats, reducing paw edema and leukocyte infiltration. This compound-OH has also been investigated for its potential as a treatment for addiction, as it has been found to reduce cocaine self-administration in rats.
Propiedades
IUPAC Name |
2-[1-(thiophen-3-ylmethyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-7-4-12-3-1-2-6-13(12)9-11-5-8-15-10-11/h5,8,10,12,14H,1-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRRWYYODKMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6105940.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)